molecular formula C26H27N7O2 B15150815 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide

Cat. No.: B15150815
M. Wt: 469.5 g/mol
InChI Key: YQMVWGFOKSODPD-UHFFFAOYSA-N
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Description

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and an ethoxyphenylalaninamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with reactions carried out in large reactors under controlled conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various nucleophiles (alkyl, aryl groups); reactions are conducted in solvents like dichloromethane or toluene, often at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with different nucleophilic groups attached to the triazine core.

Mechanism of Action

The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H27N7O2

Molecular Weight

469.5 g/mol

IUPAC Name

2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(4-ethoxyphenyl)propanamide

InChI

InChI=1S/C26H27N7O2/c1-3-35-22-16-14-21(15-17-22)28-23(34)18(2)27-24-31-25(29-19-10-6-4-7-11-19)33-26(32-24)30-20-12-8-5-9-13-20/h4-18H,3H2,1-2H3,(H,28,34)(H3,27,29,30,31,32,33)

InChI Key

YQMVWGFOKSODPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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